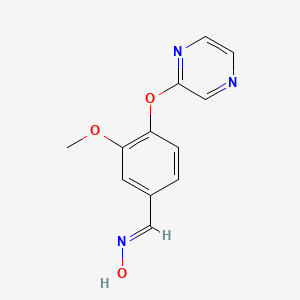![molecular formula C10H11N3S2 B2357155 5-(3,4-Diméthylphénylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 380191-00-4](/img/structure/B2357155.png)
5-(3,4-Diméthylphénylamino)-[1,3,4]thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a synthetic compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 g/mol . This compound is primarily used in proteomics research and has gained attention due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity .
Méthodes De Préparation
The synthesis of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 3,4-dimethylaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol include:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound also exhibits enzyme inhibition properties and has been studied for its anticonvulsant activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate, this compound has been investigated for its degradation under UV light.
1,3,4-Thiadiazole derivatives: These compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as potent antimicrobial agents.
The uniqueness of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-3-4-8(5-7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSODFVQZANEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNC(=S)S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)


![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)



![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2357086.png)

![1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B2357089.png)
![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)

